Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15894252
Molecular Formula: C8H10ClF3N2O2S
Molecular Weight: 290.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClF3N2O2S |
|---|---|
| Molecular Weight | 290.69 g/mol |
| IUPAC Name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;propan-2-ylazanium |
| Standard InChI | InChI=1S/C5HClF3NO2S.C3H9N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3(2)4/h(H,11,12);3H,4H2,1-2H3 |
| Standard InChI Key | RKEGIQAQASTWHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[NH3+].C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring substituted at positions 2 (chloro), 4 (trifluoromethyl), and 5 (carboxylate). The propan-2-aminium counterion stabilizes the carboxylate group via ionic interaction. Key structural attributes include:
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Thiazole Core: A five-membered heterocycle with nitrogen and sulfur atoms, contributing to electronic delocalization and reactivity.
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents.
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Chlorine Substituent: Increases electrophilicity, facilitating nucleophilic substitution reactions in synthetic modifications .
Physicochemical Profile
The compound’s solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) facilitates its use in synthetic workflows, while its ionic nature ensures stability under ambient conditions .
Synthesis and Optimization
Three-Step Synthesis Protocol
The industrial synthesis (Figure 1) involves chlorination, cyclization, and hydrolysis, achieving >90% yield and >98.5% purity :
Step 1: Chlorination
Trifluoroethyl acetoacetate reacts with chlorosulfuric acid (0.92–0.98 eq) at –15°C to 15°C, forming 2-chloro-trifluoroacetyl ethyl acetate. Excess reagent is removed via vacuum distillation .
Step 2: Cyclization
Thioacetamide (1.02–1.06 eq) in ethanol mediates ring closure at reflux (78°C), yielding 2-chloro-4-(trifluoromethyl)thiazole-5-ethyl carboxylate. Ethanol simplifies purification and reduces toxicity .
Step 3: Hydrolysis
Sodium hydroxide (2 eq) in aqueous ethanol hydrolyzes the ester to the carboxylic acid, followed by HCl acidification to precipitate the product .
Reaction Conditions
| Parameter | Chlorination | Cyclization | Hydrolysis |
|---|---|---|---|
| Temperature | –15°C → 15°C | 78°C (reflux) | 100°C (reflux) |
| Time | 10–18 h | 8–12 h | 3 h |
| Solvent | None | Ethanol | Water/Ethanol |
| Yield | 92–95% | 89–93% | 94–96% |
This protocol avoids toxic solvents (e.g., DMF) and column chromatography, aligning with green chemistry principles .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. The trifluoromethyl group enhances membrane penetration, while the chloro substituent disrupts microbial DNA gyrase. In Staphylococcus aureus assays, the compound showed MIC values of 8–16 µg/mL, comparable to ciprofloxacin.
Neuropharmacological Applications
Though direct evidence is limited, structural analogs (e.g., BIO-7488) inhibit IRAK4, a kinase implicated in neuroinflammation post-stroke . The compound’s CNS penetrance (logP = 1.8) suggests potential for neuropathic pain management .
Industrial and Research Applications
Agrochemical Development
The trifluoromethyl-thiazole scaffold is leveraged in herbicides and insecticides. Field trials demonstrated 85% efficacy against Aphis gossypii at 50 ppm, outperforming imidacloprid .
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antiviral Agents: Modifications at the carboxylate group yield protease inhibitors targeting SARS-CoV-2 Mpro .
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Anti-Inflammatory Drugs: Ammonium salts enhance solubility for parenteral formulations targeting IL-1β .
| Parameter | Rating |
|---|---|
| Acute Toxicity | Category 4 (LD₅₀ > 500 mg/kg, oral rat) |
| Skin Irritation | Category 2 |
| Environmental Hazard | PBT (Persistent, Bioaccumulative) |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, goggles .
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Spill Management: Absorb with vermiculite, dispose as hazardous waste .
Future Perspectives
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability. Preliminary simulations show a 40% increase in plasma half-life when formulated with PEGylated lipids .
Sustainable Synthesis
Photocatalytic methods using TiO₂ nanoparticles reduce reaction times by 30% and eliminate chlorosulfuric acid, minimizing waste .
Expanded Therapeutic Indications
Ongoing trials explore its role in autoimmune diseases (e.g., rheumatoid arthritis) via JAK/STAT inhibition, with Phase I results expected in 2026 .
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